molecular formula C13H10N2O4 B2562088 N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide CAS No. 2034563-06-7

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2562088
CAS No.: 2034563-06-7
M. Wt: 258.233
InChI Key: RLSDVLCCVFGPOS-UHFFFAOYSA-N
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Description

“N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide”, also known as BN82002, is a synthetic compound. Isoxazole derivatives, such as BN82002, have gained attention due to their potential applications in scientific research . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopy techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

Isoxazole derivatives display various chemical reactions. They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .

Scientific Research Applications

Anticancer Activity

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide analogs have been explored for their potential anticancer activities. For instance, compounds related to this chemical structure, such as imidazotetrazines, have demonstrated curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrug modifications, converting into active agents under physiological conditions to exert their anticancer effects (Stevens et al., 1984).

Synthesis of Arylated Furans and Thiophenes

The chemical framework of this compound lends itself to the synthesis of arylated furans and thiophenes. Bimetallic catalysts utilizing derivatives of this compound have been shown to facilitate Suzuki reactions in aqueous media, indicating its utility in developing methods for heterobiaryl synthesis containing furyl and thienyl rings. This showcases its role in advancing the synthesis of complex organic molecules (Bumagin et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Compounds within the same class as this compound have been studied for their enzyme inhibitory properties, leading to therapeutic applications. For example, isoxazole derivatives have been identified as potent inhibitors of Src/Abl kinases with significant antitumor activity in preclinical assays, highlighting their potential in cancer therapy (Lombardo et al., 2004).

Herbicidal Activity

Isoxazole derivatives, including those related to this compound, have been synthesized and tested for herbicidal activity. These compounds exhibit significant preemergent and postemergent activity against a range of broadleaf and narrowleaf weeds, indicating their potential use in agricultural applications (Hamper et al., 1995).

Future Directions

The future directions for “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” and other isoxazole derivatives include further exploration of their potential applications in scientific research and pharmaceutical industries. There is a need for more research on the immunostimulatory compounds of potential therapeutic utility .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(12-5-6-15-19-12)14-8-9-3-4-11(18-9)10-2-1-7-17-10/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSDVLCCVFGPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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